2-Formamidobenzophenone
Description
2-Formamidobenzophenone is a benzophenone derivative featuring a formamido (-NHCHO) substituent at the ortho position of the benzene ring. This compound is structurally significant due to its role as an intermediate in synthesizing pharmacologically active molecules, particularly 1,4-benzodiazepines . Its reactivity and stability are influenced by the electron-withdrawing formamido group, which distinguishes it from simpler aminobenzophenones.
Properties
CAS No. |
54567-10-1 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)formamide |
InChI |
InChI=1S/C14H11NO2/c16-10-15-13-9-5-4-8-12(13)14(17)11-6-2-1-3-7-11/h1-10H,(H,15,16) |
InChI Key |
FPFNOZQDAQHPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formamidobenzophenone can be synthesized through several methods. One common approach involves the reaction of benzophenone with formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzophenone and formamide.
Catalyst: Acidic catalyst such as hydrochloric acid.
Reaction Conditions: The mixture is heated to a temperature of around 100-150°C for several hours.
Product Isolation: The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 2-Formamidobenzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Formamidobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Formamidobenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Formamidobenzophenone involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making it a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-formamidobenzophenone with key analogs, focusing on substituent positions, functional groups, and applications:
Key Observations :
- Electron-Withdrawing Groups: The formamido group in 2-formamidobenzophenone enhances stability compared to amino derivatives (-NH₂), which are more nucleophilic and prone to oxidation .
- Halogenated Derivatives: Compounds like 2-amino-4'-fluorobenzophenone exhibit improved bioavailability due to fluorine’s electronegativity, making them preferred in drug development .
- Nitro and Chloro Substituents: These groups (e.g., in 2-chloro-5-nitrobenzophenone) are utilized in agrochemicals but are less relevant to CNS drug synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
